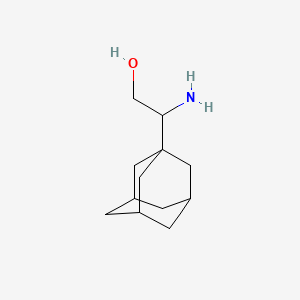

Rac-2-(1-adamantyl)-2-aminoethanol

説明

Rac-2-(1-adamantyl)-2-aminoethanol is a chiral adamantane derivative featuring both amino and hydroxyl functional groups. Its synthesis involves cobalt(II)-mediated alkylation of β-ketoesters followed by enzymatic resolution using Pseudomonas cepacea to separate enantiomers .

特性

IUPAC Name |

2-(1-adamantyl)-2-aminoethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO/c13-11(7-14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-11,14H,1-7,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBUUJKSRVMGCEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111749-17-8 | |

| Record name | 2-(adamantan-1-yl)-2-aminoethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Rac-2-(1-adamantyl)-2-aminoethanol typically involves the reaction of 1-adamantylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions often include moderate temperatures and pressures to ensure optimal yield and purity.

Industrial Production Methods: Industrial production of Rac-2-(1-adamantyl)-2-aminoethanol may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance production rates and maintain consistent quality.

化学反応の分析

Types of Reactions: Rac-2-(1-adamantyl)-2-aminoethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide facilitate substitution reactions.

Major Products:

Oxidation: Formation of adamantyl ketones or aldehydes.

Reduction: Formation of secondary or tertiary adamantyl amines.

Substitution: Formation of adamantyl halides or esters.

科学的研究の応用

Rac-2-(1-adamantyl)-2-aminoethanol is a chemical compound belonging to the amino alcohol class, characterized by an adamantyl group attached to an aminoethanol moiety. It has potential applications across various scientific fields, including medicinal chemistry and biochemistry. Studies suggest that similar compounds interact with G-protein coupled receptors or other signaling proteins, influencing cellular responses like proliferation and migration.

Scientific Research Applications

Rac-2-(1-adamantyl)-2-aminoethanol has garnered interest for its potential applications in several scientific fields:

- Medicinal Chemistry The presence of the adamantyl group enhances the compound's lipophilicity and biological activity. It exhibited significant antiviral activity against the A-2 Victoria virus in chick embryo models.

- Asymmetric Synthesis Chiral amino alcohols, including derivatives of Rac-2-(1-adamantyl)-2-aminoethanol, are used as organic catalysts, chiral ligands, and chirality transfer agents in asymmetric synthesis .

- Synthesis of Amino Alcohols Rac-2-(1-adamantyl)-2-aminoethanol can be used in the synthesis of enantiopure 1,2-amino-ethanols, which are important for preparing biologically active drugs .

Synthesis and Production

Rac-2-(1-adamantyl)-2-aminoethanol can be synthesized through organic chemistry methods involving the reaction of adamantyl derivatives with amino alcohols. One method involves converting 2-(1-adamantyl)acetoacetate into rac-(1-adamantyl)glycine and rac-2-(1-adamantyl)-2-aminoethanol . Enantiopure amino alcohols can be synthesized via regio- and stereoselective ring-opening of aryl, pyridyl, and adamantyl oxiranes, followed by reduction of azides without racemization .

Data and Properties

Rac-2-(1-adamantyl)-2-aminoethanol has a distinct molecular structure:

- It contains one nitrogen atom and one oxygen atom, along with carbon and hydrogen atoms.

- The adamantyl group enhances its lipophilicity.

Potential Interactions

The mechanism of action for Rac-2-(1-adamantyl)-2-aminoethanol primarily involves its interaction with biological molecules:

- Compounds with similar structures often interact with G-protein coupled receptors or other signaling proteins.

- These interactions can influence cellular responses such as proliferation and migration.

Further Research

作用機序

The mechanism of action of Rac-2-(1-adamantyl)-2-aminoethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances the compound’s stability and lipophilicity, facilitating its penetration into biological membranes. The aminoethanol moiety can form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and function.

類似化合物との比較

Table 1: Structural and Physical Properties of Selected Adamantane Derivatives

Solubility and Bioavailability

- The amino and hydroxyl groups in Rac-2-(1-adamantyl)-2-aminoethanol increase polarity compared to analogs like AdEtOH or 1-adamantanemethylamine. This aligns with Lipinski’s rule for drug-likeness (e.g., hydrogen bond donors/acceptors) .

生物活性

Rac-2-(1-adamantyl)-2-aminoethanol is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis of Rac-2-(1-Adamantyl)-2-aminoethanol

Rac-2-(1-adamantyl)-2-aminoethanol can be synthesized through various methods, including the reaction of adamantyl derivatives with amino acids or their derivatives. The process typically involves the use of protecting groups to facilitate selective reactions, followed by deprotection steps to yield the final product. The structural characteristics of this compound contribute significantly to its biological activity.

Biological Activity Overview

The biological activity of Rac-2-(1-adamantyl)-2-aminoethanol has been explored in several studies, focusing on its antimicrobial , anti-inflammatory , and cytotoxic properties.

Antimicrobial Activity

Research indicates that derivatives of adamantane, including Rac-2-(1-adamantyl)-2-aminoethanol, exhibit antimicrobial properties. In vitro studies have shown that these compounds demonstrate significant activity against various strains of bacteria and fungi. For instance, a study found that certain adamantane derivatives displayed notable efficacy against Gram-positive bacteria such as Bacillus subtilis and the yeast Candida albicans .

Anti-inflammatory Activity

The anti-inflammatory potential of Rac-2-(1-adamantyl)-2-aminoethanol has been assessed using models such as the carrageenan-induced paw edema method in rats. Compounds similar to Rac-2-(1-adamantyl)-2-aminoethanol have shown dose-dependent anti-inflammatory effects, suggesting that this compound may also possess similar properties .

Cytotoxic Activity

Cytotoxicity studies indicate that Rac-2-(1-adamantyl)-2-aminoethanol may have selective cytotoxic effects on cancer cells. It has been observed to induce apoptosis in specific cancer cell lines while sparing normal cells, which is a desirable characteristic in cancer therapeutics .

Case Studies and Research Findings

Several case studies have highlighted the biological activities of Rac-2-(1-adamantyl)-2-aminoethanol and its derivatives:

- Study on Antimicrobial Activity : A comprehensive evaluation of 2-(1-adamantyl)-5-substituted oxadiazoles demonstrated their antimicrobial efficacy, particularly against Gram-positive bacteria. Compounds derived from Rac-2-(1-adamantyl)-2-aminoethanol showed moderate to good activity against these pathogens .

- Anti-inflammatory Evaluation : In a controlled study using the carrageenan-induced paw edema model, specific derivatives exhibited significant anti-inflammatory effects, providing a foundation for further exploration into their therapeutic applications .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。